

Application Notes and Protocols for Amino-PEG3-C2-sulfonic acid in Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG3-C2-sulfonic acid

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These application notes provide a comprehensive overview and detailed protocols for the use of **Amino-PEG3-C2-sulfonic acid** in bioconjugation. This versatile linker is particularly valuable in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular properties is paramount.

Introduction

Amino-PEG3-C2-sulfonic acid is a heterobifunctional linker that incorporates a primary amine, a three-unit polyethylene glycol (PEG) chain, and a terminal sulfonic acid group. This unique combination of functional moieties imparts desirable characteristics to bioconjugates, including enhanced water solubility and a flexible spacer arm. The primary amine serves as a reactive handle for conjugation to molecules containing carboxylic acids or activated esters, while the PEG chain and sulfonic acid group improve the pharmacokinetic profile of the final conjugate.^[1]

The sulfonic acid group, being strongly acidic, is negatively charged at physiological pH, which can significantly increase the hydrophilicity of the conjugated molecule. This property is particularly advantageous for overcoming solubility challenges often encountered with hydrophobic drugs or protein ligands.^[1] The PEG component further contributes to solubility, reduces immunogenicity, and provides a flexible spacer to mitigate steric hindrance between the conjugated molecules.^[2]

Core Applications

The principal application of **Amino-PEG3-C2-sulfonic acid** is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.^[2] In a typical PROTAC structure, this linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Additionally, the hydrophilic nature of this linker makes it suitable for the development of other bioconjugates, such as ADCs, where maintaining the solubility and stability of the final product is critical for therapeutic efficacy.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of **Amino-PEG3-C2-sulfonic acid** to a target molecule containing a carboxylic acid. It is important to note that optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS Chemistry

This protocol describes the conjugation of the primary amine of **Amino-PEG3-C2-sulfonic acid** to a carboxylic acid on a target molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- **Amino-PEG3-C2-sulfonic acid**
- Target molecule with a carboxylic acid (e.g., a protein, peptide, or small molecule ligand)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Equilibrate all reagents to room temperature before use.
 - Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use. A typical concentration is 10 mg/mL.
 - Dissolve the target molecule containing a carboxylic acid in the Activation Buffer.
 - Dissolve **Amino-PEG3-C2-sulfonic acid** in the Coupling Buffer.
- Activation of Carboxylic Acid:
 - To the solution of the target molecule, add EDC and NHS (or Sulfo-NHS) in a 2:5 molar excess relative to the target molecule.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxylic acid group by forming an amine-reactive NHS ester.
- Conjugation Reaction:
 - Add the **Amino-PEG3-C2-sulfonic acid** solution to the activated target molecule solution. A molar excess of the linker (typically 5- to 20-fold) is recommended to drive the reaction to completion.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:

- Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.
Incubate for 15 minutes at room temperature.
- Purification of the Conjugate:
 - Purify the resulting bioconjugate using an appropriate method such as reverse-phase HPLC for small molecules or size-exclusion chromatography for proteins to remove excess linker and byproducts.
- Characterization:
 - Characterize the purified conjugate using techniques such as LC-MS to confirm the molecular weight and purity. For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight.

Quantitative Data Presentation

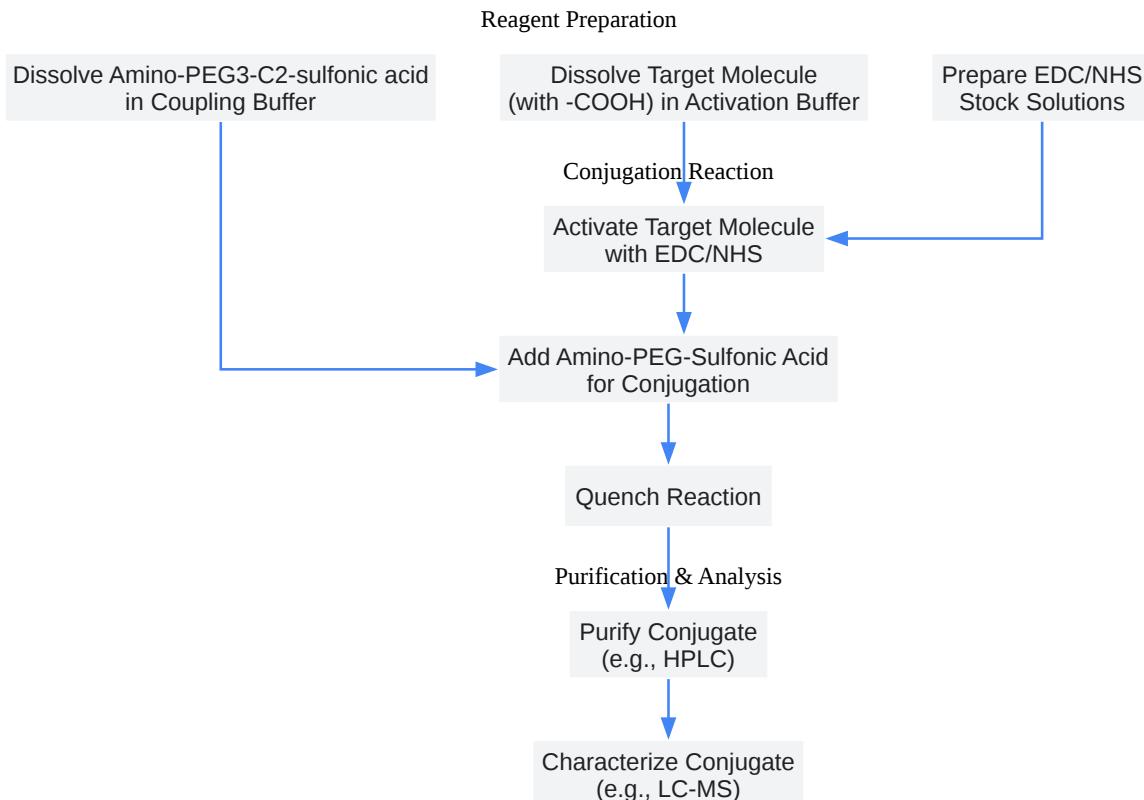
The following table provides representative data for the characterization of a PROTAC synthesized using a hydrophilic PEG linker. While specific data for **Amino-PEG3-C2-sulfonic acid** is not publicly available, this table illustrates the type of quantitative information that should be obtained.

Parameter	Result	Method
Purity	>95%	RP-HPLC
Molecular Weight (Expected)	1050.2 g/mol	-
Molecular Weight (Observed)	1050.5 g/mol	LC-MS (ESI+)
Yield	65%	-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a bioconjugate using **Amino-PEG3-C2-sulfonic acid**.

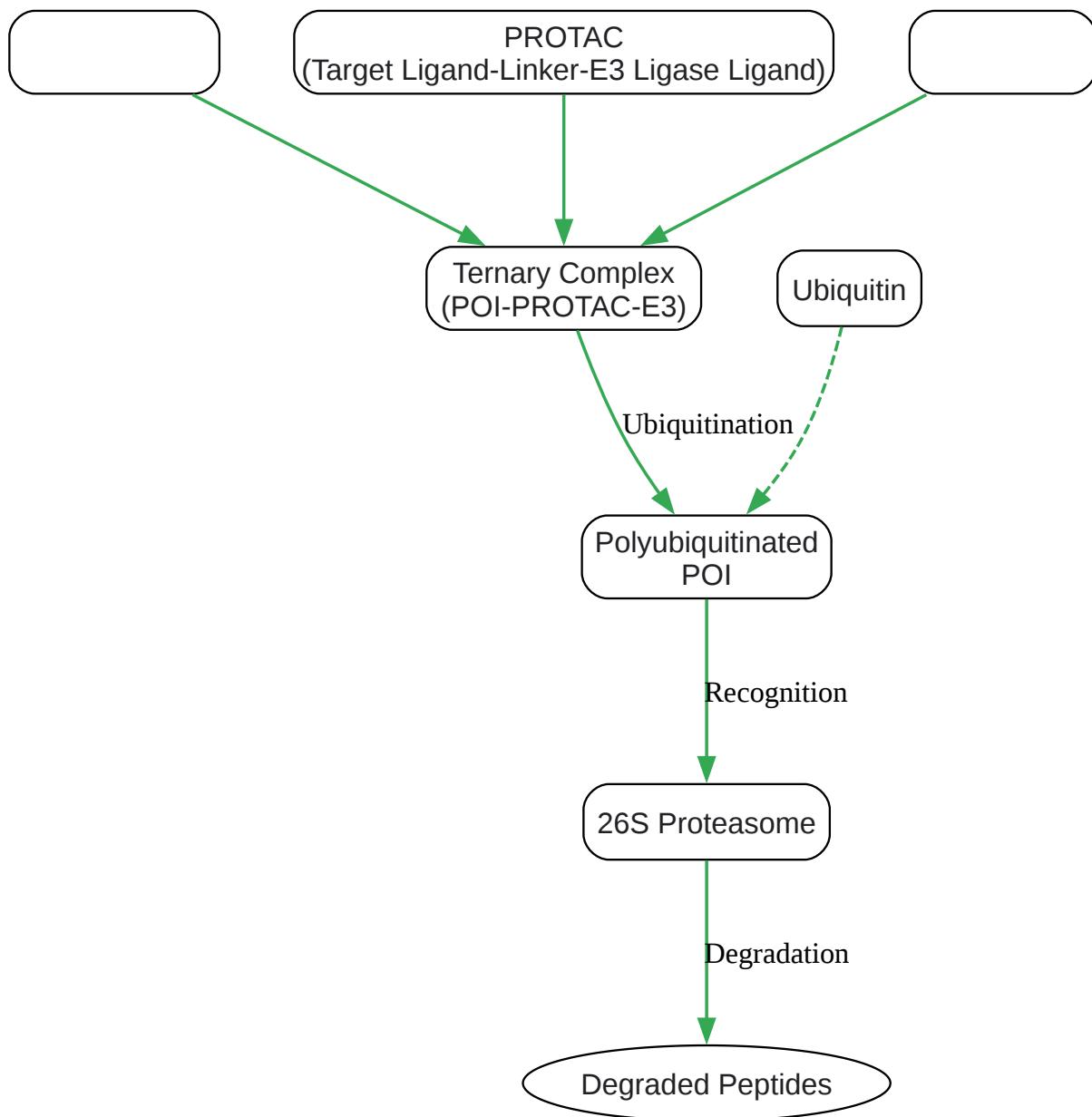


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Caption: General workflow for bioconjugation using **Amino-PEG3-C2-sulfonic acid**.

PROTAC Mechanism of Action

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a linker such as **Amino-PEG3-C2-sulfonic acid**.

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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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References

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- 2. precisepeg.com [precisepeg.com]
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